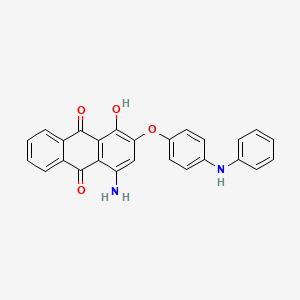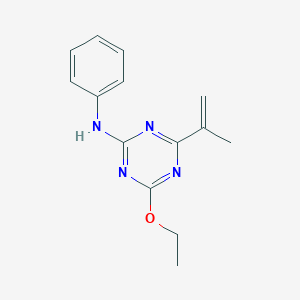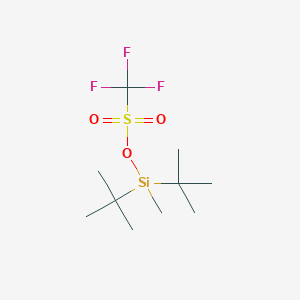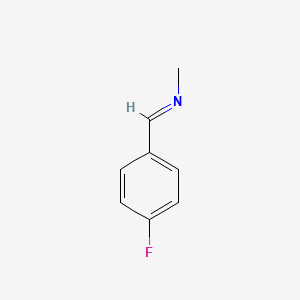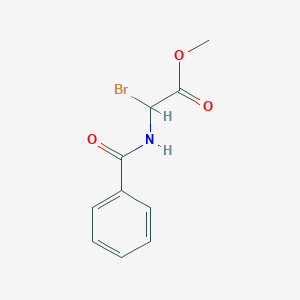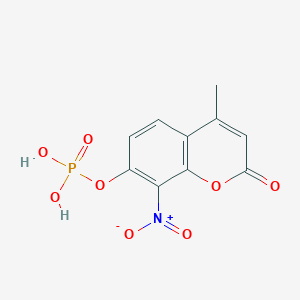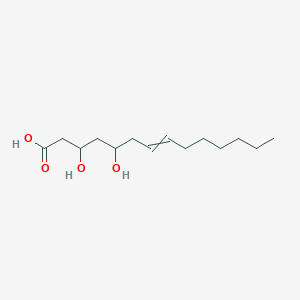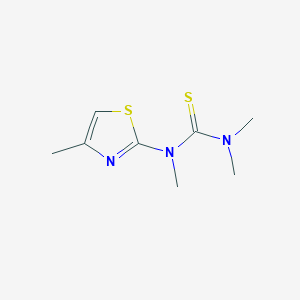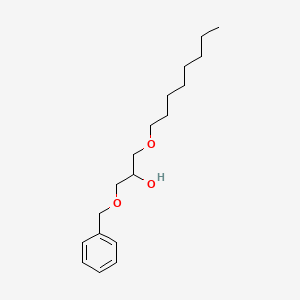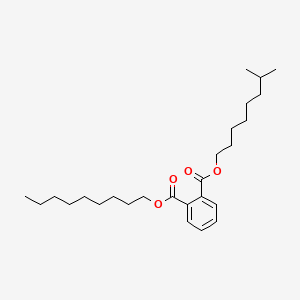
Isononyl nonyl phthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isononyl nonyl phthalate is a phthalate ester used primarily as a plasticizer. Plasticizers are substances added to materials to increase their flexibility, workability, and durability. This compound is commonly used in the production of flexible polyvinyl chloride (PVC) plastics, which are found in a wide range of consumer goods, including building materials, automotive parts, and various household products .
Métodos De Preparación
Isononyl nonyl phthalate is synthesized through the esterification of phthalic anhydride with isononanol. The reaction typically involves the use of a catalyst to facilitate the esterification process. Two types of isononanol can be used for the synthesis: a pure C9 fraction synthesized from isooctene, or a C8-C10 fraction that is C9-rich, synthesized from C7-C9, C8-rich alkene .
Análisis De Reacciones Químicas
Isononyl nonyl phthalate undergoes several types of chemical reactions, including:
Aplicaciones Científicas De Investigación
Isononyl nonyl phthalate has several scientific research applications, including:
Mecanismo De Acción
Isononyl nonyl phthalate exerts its effects primarily through its interaction with the endocrine system. It can disrupt the normal functioning of hormones by interfering with nuclear receptors, membrane receptors, and intracellular signaling pathways. This disruption can lead to various adverse effects, including reproductive and developmental issues .
Comparación Con Compuestos Similares
Isononyl nonyl phthalate is similar to other phthalate esters, such as:
Diisononyl phthalate: Used as a plasticizer in similar applications but may have different physical properties and health effects.
Diisodecyl phthalate: Another plasticizer with similar uses but different molecular structure and properties.
Di-2-ethylhexyl phthalate: Commonly used plasticizer with different chemical properties and potential health effects.
This compound is unique in its specific combination of isononyl and nonyl groups, which gives it distinct physical and chemical properties compared to other phthalate esters .
Propiedades
Número CAS |
98088-97-2 |
|---|---|
Fórmula molecular |
C26H42O4 |
Peso molecular |
418.6 g/mol |
Nombre IUPAC |
2-O-(7-methyloctyl) 1-O-nonyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C26H42O4/c1-4-5-6-7-8-10-15-20-29-25(27)23-18-13-14-19-24(23)26(28)30-21-16-11-9-12-17-22(2)3/h13-14,18-19,22H,4-12,15-17,20-21H2,1-3H3 |
Clave InChI |
FPSWXWPCCZQQSP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


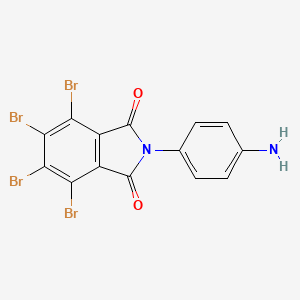
![Bis[2-(4-nitrophenoxy)propan-2-yl]diazene](/img/structure/B14339493.png)
![N-[2-(2,4-Dimethylphenyl)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B14339498.png)
